

# Omipalisib clinical trial outcomes vs placebo IPF

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## Compound Focus: Omipalisib

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## Omipalisib Phase 1 Trial Outcomes vs. Placebo

Parameter	Omipalisib Group	Placebo Group	Notes / Context
Trial Identifier	NCT01725139		Randomized, double-blind, placebo-controlled [1]
Trial Phase	Phase 1 [1]		
Participants	13 [2]	4 [2]	Total enrolled: 17 [1]
Dosing	0.25 mg, 1 mg, or 2 mg twice daily for 8 days [1]	Placebo twice daily for 8 days [1]	Two cohorts received 2 mg twice daily [1]
Primary Focus	Safety, Tolerability, Pharmacokinetics/Pharmacodynamics [1]		

Parameter	Omipalisib Group	Placebo Group	Notes / Context
Most Common Adverse Event	Diarrhea (4 participants) [1]	Not specified	
Key Metabolic AEs	Dose-related increases in blood insulin and glucose [1]	Not specified	
Lung Exposure	Confirmed; blood exposure predicted lung exposure [1]	Not applicable	
Target Engagement (pAKT inhibition)	Exposure-dependent inhibition confirmed in blood and lungs [1]	Not applicable	Measured in bronchoalveolar lavage (BAL) cells [2]
Pharmacodynamic Activity (FDG-PET)	Exposure-dependent reduction in glucose uptake in fibrotic lung areas [1]	Not applicable	Measured by target-to-background ratio [1]

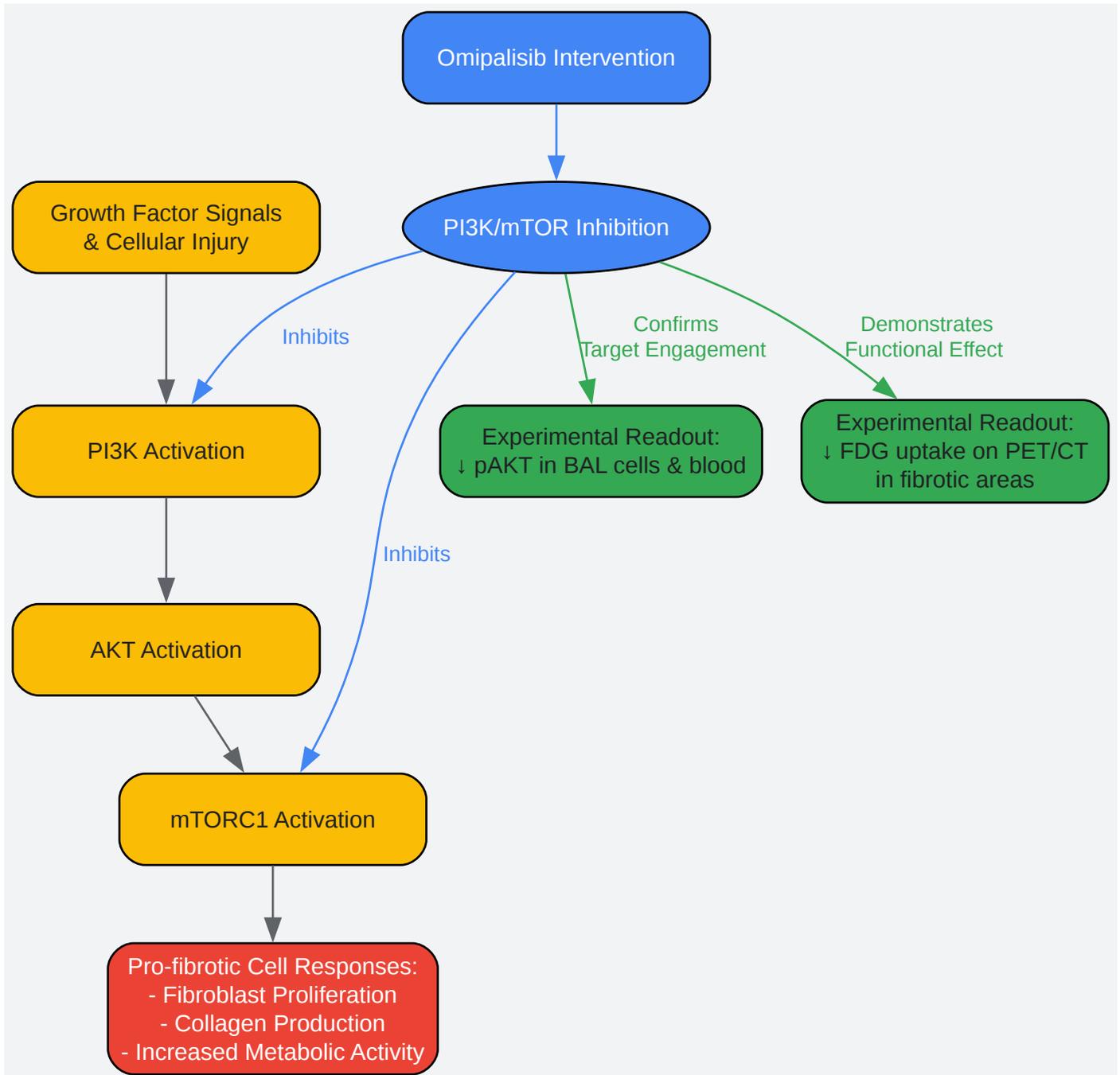
## Detailed Experimental Protocols

The Phase 1 study employed several key methodologies to assess **omipalisib**'s biological activity [1]:

- **Study Design:** A randomised, placebo-controlled, double-blind, repeat dose escalation study [1].
- **Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:** Blood and lung samples (from bronchoalveolar lavage) were analyzed to measure drug exposure and confirm inhibition of the PI3K/mTOR pathway by assessing levels of phosphatidylinositol 3,4,5 trisphosphate and phosphorylated AKT (pAKT) [1] [2].
- **Functional Imaging:** Participants underwent 18F-fluorodeoxyglucose positron emission tomography/computed tomography (18F-FDG-PET/CT) scans. These scans measured glucose uptake in fibrotic regions of the lungs, serving as an indicator of cellular metabolic activity that is often heightened in fibrosis [1] [2].

## The Role of PI3K/mTOR Signaling in IPF

The diagram below illustrates the targeted signaling pathway and the experimental workflow used in the **omipalisib** trial.



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The PI3K/AKT/mTOR pathway is a **master regulator** in IPF pathogenesis, influencing processes like fibroblast proliferation and collagen synthesis [3]. **Omipalisib** is a potent, dual inhibitor of PI3K and mTOR,

designed to disrupt this pro-fibrotic signaling [1] [2]. The trial successfully demonstrated that **omipalisib** engages its target and reduces aberrant glucose metabolism in fibrotic lungs [1].

## Interpretation and Future Directions

The Phase 1 data for **omipalisib** is promising but preliminary. The key conclusions for researchers are:

- **Promise:** The study provided **proof-of-concept** that inhibiting PI3K/mTOR with an oral agent is pharmacologically feasible in IPF and can modulate a key disease pathway [1] [2].
- **Limitations:** The short duration (8 days) means the study was not designed to evaluate **long-term safety or clinical efficacy** on disease progression, lung function, or patient survival [1].
- **Outlook:** The results support further investigation of the PI3K/mTOR pathway in IPF. Future work may focus on developing inhibitors with better selectivity to improve the safety profile while retaining therapeutic benefit [2].

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## References

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2. Omipalisib Can Slow Fibrosis Progression in IPF, Phase 1 ... [pulmonaryfibrosisnews.com]
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